

Spectroscopic comparison of Ethyl 1H-indole-6-carboxylate and its regioisomers.

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Compound of Interest

Compound Name: *Ethyl 1H-indole-6-carboxylate*

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A Spectroscopic Comparison of **Ethyl 1H-indole-6-carboxylate** and its Regioisomers

This guide provides a detailed spectroscopic comparison of **Ethyl 1H-indole-6-carboxylate** and its regioisomers, namely ethyl 1H-indole-2-carboxylate, ethyl 1H-indole-3-carboxylate, ethyl 1H-indole-4-carboxylate, and ethyl 1H-indole-5-carboxylate. Spectroscopic data for ethyl 1H-indole-7-carboxylate is limited in publicly available literature; therefore, a direct comparison is not fully included in this guide. The information presented is intended for researchers, scientists, and drug development professionals to facilitate the identification and characterization of these indole derivatives.

The comparison is based on data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key spectroscopic data for **Ethyl 1H-indole-6-carboxylate** and its regioisomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Position	Ethyl 1H-indole-2-carboxylate (in CDCl ₃)	Ethyl 1H-indole-3-carboxylate (in CDCl ₃)	Ethyl 1H-indole-4-carboxylate (in CDCl ₃)	Ethyl 1H-indole-5-carboxylate (in CDCl ₃)	Ethyl 1H-indole-6-carboxylate (in DMSO-d ₆)
N-H	8.99 (br s)	8.12 (br s)	8.70 (br s)	8.45 (br s)	11.45 (s)
H-2	-	7.73 (d, J=2.8 Hz)	7.30 (t, J=2.9 Hz)	7.42 (t, J=2.8 Hz)	7.47 (t, J=2.8 Hz)
H-3	7.13-7.42 (m)	-	7.91 (dd, J=5.6, 2.8 Hz)	6.55 (t, J=2.8 Hz)	6.47 (t, J=2.0 Hz)
H-4	7.68 (m)	7.96 (d, J=7.8 Hz)	-	8.35 (s)	8.11 (s)
H-5	7.13-7.42 (m)	7.25-7.35 (m)	7.25 (t, J=7.9 Hz)	-	7.57 (d, J=8.4 Hz)
H-6	7.13-7.42 (m)	7.25-7.35 (m)	7.78 (d, J=8.3 Hz)	7.82 (dd, J=8.6, 1.7 Hz)	-
H-7	7.13-7.42 (m)	7.40 (d, J=8.1 Hz)	7.51 (d, J=7.5 Hz)	7.37 (d, J=8.6 Hz)	7.70 (dd, J=8.4, 1.5 Hz)
-OCH ₂ CH ₃	4.42 (q, J=7.2 Hz)	4.38 (q, J=7.1 Hz)	4.43 (q, J=7.1 Hz)	4.37 (q, J=7.1 Hz)	4.30 (q, J=7.1 Hz)
-OCH ₂ CH ₃	1.43 (t, J=7.2 Hz)	1.41 (t, J=7.1 Hz)	1.44 (t, J=7.1 Hz)	1.40 (t, J=7.1 Hz)	1.33 (t, J=7.1 Hz)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Position	Ethyl 1H-indole-2-carboxylate	Ethyl 1H-indole-3-carboxylate	Ethyl 1H-indole-4-carboxylate	Ethyl 1H-indole-5-carboxylate	Ethyl 1H-indole-6-carboxylate
C-2	127.2	123.8	126.1	125.8	125.0
C-3	108.3	107.8	102.8	102.9	101.9
C-3a	127.5	126.0	127.8	128.5	127.1
C-4	122.5	120.3	124.7	122.3	120.8
C-5	120.7	121.5	120.6	124.1	120.3
C-6	125.1	122.4	115.1	121.2	131.2
C-7	113.1	111.8	128.0	111.5	113.2
C=O	162.3	165.7	167.5	167.8	167.0
-OCH ₂ CH ₃	60.5	59.8	60.7	60.4	60.1
-OCH ₂ CH ₃	14.8	14.6	14.5	14.5	14.5

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

Functional Group	Ethyl 1H-indole-2-carboxylate	Ethyl 1H-indole-3-carboxylate	Ethyl 1H-indole-4-carboxylate	Ethyl 1H-indole-5-carboxylate	Ethyl 1H-indole-6-carboxylate
N-H Stretch	~3425	~3400	~3480	~3400	~3400
C-H Stretch (Aromatic)	~3100-3000	~3100-3000	~3100-3000	~3100-3000	~3100-3000
C=O Stretch (Ester)	~1708	~1680	~1685	~1690	~1695
C=C Stretch (Aromatic)	~1608, 1450	~1615, 1460	~1610, 1455	~1620, 1465	~1615, 1460
C-N Stretch	~1330	~1340	~1335	~1345	~1340
C-O Stretch (Ester)	~1250, 1100	~1240, 1120	~1245, 1110	~1255, 1115	~1250, 1110

Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, thin film).

Table 4: Mass Spectrometry Data (Molecular Ion $[M]^+$)

Compound	Molecular Formula	Molecular Weight (g/mol)	Observed [M] ⁺ (m/z)
Ethyl 1H-indole-2-carboxylate	C ₁₁ H ₁₁ NO ₂	189.21	189
Ethyl 1H-indole-3-carboxylate	C ₁₁ H ₁₁ NO ₂	189.21	189
Ethyl 1H-indole-4-carboxylate	C ₁₁ H ₁₁ NO ₂	189.21	189
Ethyl 1H-indole-5-carboxylate	C ₁₁ H ₁₁ NO ₂	189.21	189
Ethyl 1H-indole-6-carboxylate	C ₁₁ H ₁₁ NO ₂	189.21	189

Note: The fragmentation patterns in the mass spectrum will differ between the isomers, providing a basis for their differentiation.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques used in this guide.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Sample Preparation: Approximately 5-10 mg of the indole derivative is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
- ¹H NMR Acquisition: Standard one-dimensional proton NMR spectra are acquired. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

- ^{13}C NMR Acquisition: Standard one-dimensional carbon NMR spectra are acquired with proton decoupling. A larger number of scans is usually required compared to ^1H NMR. The spectral width should cover the expected range for carbon signals (e.g., 0-200 ppm).

2.2 Infrared (IR) Spectroscopy[3][4]

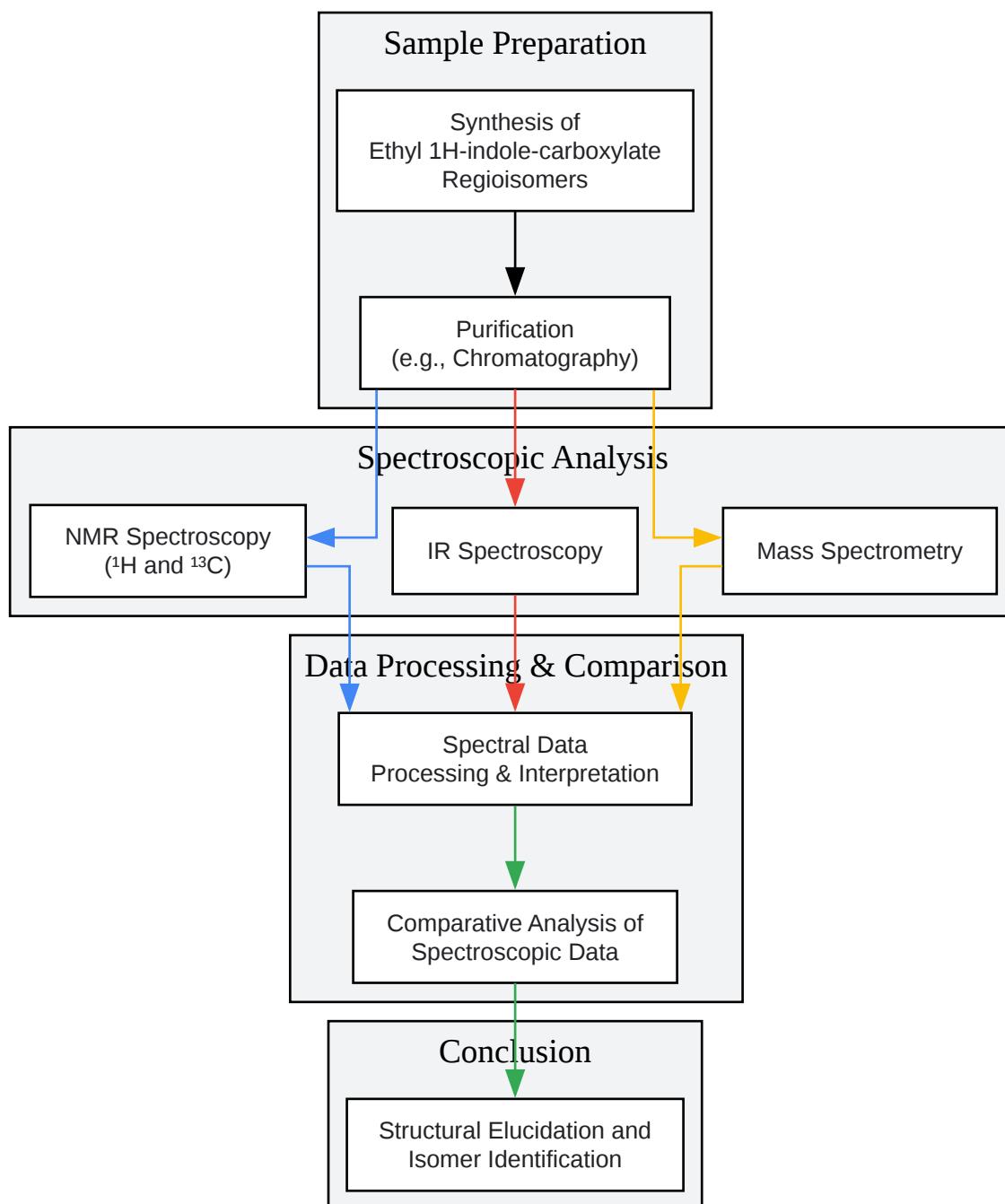
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Sample Preparation:
 - KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
 - Thin Film Method: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

2.3 Mass Spectrometry (MS)[2]

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS), is used.
- Ionization Method: Electron Ionization (EI) is a common method for generating the mass spectrum, which provides a characteristic fragmentation pattern.
- Data Acquisition: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300). The resulting spectrum shows the relative abundance of the molecular ion and various fragment ions.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis and comparison of the ethyl ^1H -indole-carboxylate regioisomers.



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Caption: Workflow for Spectroscopic Analysis of Indole Regioisomers.

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